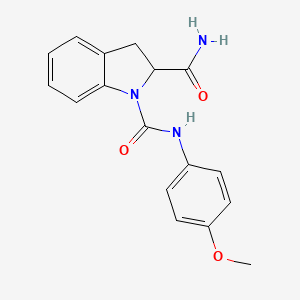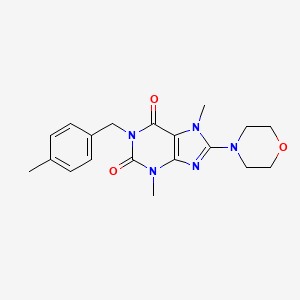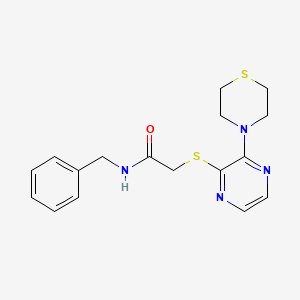
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Oxo-3-phenylimidazolidin-1-yl)acetamide” is a chemical compound with the molecular formula C11H13N3O2 . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazolidine ring (a five-membered ring with two nitrogen atoms) attached to a phenyl group and an acetamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications
Antimicrobial Properties
The exploration of compounds with a structure similar to 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide has demonstrated significant antimicrobial properties. For instance, a novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides exhibited excellent activity against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli. These compounds also showed antifungal activity against Aspergillus fumigatus and Candida albicans, underlining their potential in combating various infectious diseases (Devi, Shahnaz, & Prasad, 2022).
Cytotoxic Activities
In addition to their antimicrobial capabilities, similar compounds have been identified for their cytotoxic activities. The in vitro cytotoxic properties of these compounds were investigated using a brine shrimp bioassay, with several derivatives showing good cytotoxic activities. This suggests potential applications in the development of new therapeutic agents targeting cancer cells, further expanding the utility of compounds within this chemical class in scientific research (Hosamani & Shingalapur, 2011).
Structural and Functional Studies
The synthesis and characterization of compounds structurally related to this compound have facilitated detailed structural and functional studies. For example, unexpected synthesis of novel 2-pyrone derivatives has been reported, contributing to the understanding of chemical synthesis processes and molecular interactions. Such studies are crucial for the development of new materials and drugs, providing insights into the behavior of complex molecules (Sebhaoui et al., 2020).
Environmental and Industrial Applications
Research into compounds like this compound extends beyond medical applications to include environmental and industrial uses. Novel polyimides containing similar moieties have been synthesized for the removal of heavy metal ions from aqueous solutions, indicating the potential for these compounds in environmental remediation and water treatment processes (Mansoori & Ghanbari, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-3-7-10-17-15(20)13-18-11-12-19(16(18)21)14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFKAIGLOFPFOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN1CCN(C1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)
![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)
![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)




![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)


![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)

